molecular formula C11H13NO4 B13553684 3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid

3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid

Cat. No.: B13553684
M. Wt: 223.22 g/mol
InChI Key: TWKOPEFITFWAKH-UHFFFAOYSA-N
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Description

3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring and a pyrrolidine moiety

Preparation Methods

The synthesis of 3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being investigated for its potential use in treating various diseases. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as 2,5-dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate and 6-maleimidohexanoic acid. These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid lies in its specific combination of a cyclopentane ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-[(2,5-dioxopyrrol-1-yl)methyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H13NO4/c13-9-3-4-10(14)12(9)6-7-1-2-8(5-7)11(15)16/h3-4,7-8H,1-2,5-6H2,(H,15,16)

InChI Key

TWKOPEFITFWAKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CN2C(=O)C=CC2=O)C(=O)O

Origin of Product

United States

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